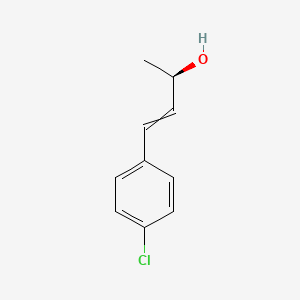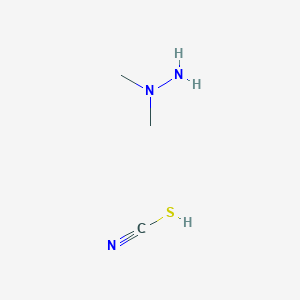![molecular formula C17H25NOSi B14246492 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- CAS No. 491613-11-7](/img/structure/B14246492.png)
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- is a derivative of 1H-indole-3-carboxaldehyde, which is a key intermediate in the synthesis of various biologically active compounds. This compound is part of the indole family, known for its significant role in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route includes the reaction of 1H-indole-3-carboxaldehyde with a silylating agent such as dimethylpropylsilyl chloride under appropriate conditions to introduce the silyl group . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- involves its interaction with various molecular targets and pathways. For instance, it can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, its carbonyl group can participate in nucleophilic addition reactions, forming intermediates that further react to produce biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: The parent compound, which lacks the silyl group and has different reactivity and applications.
1-Methylindole-3-carboxaldehyde: A methylated derivative with distinct chemical properties and uses.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activities. The uniqueness of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- lies in its silyl group, which imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
491613-11-7 |
|---|---|
Molekularformel |
C17H25NOSi |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
1-[3-[dimethyl(propyl)silyl]propyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H25NOSi/c1-4-11-20(2,3)12-7-10-18-13-15(14-19)16-8-5-6-9-17(16)18/h5-6,8-9,13-14H,4,7,10-12H2,1-3H3 |
InChI-Schlüssel |
WPVWHMYESFZCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

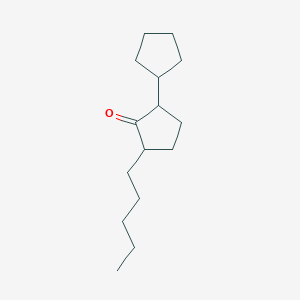
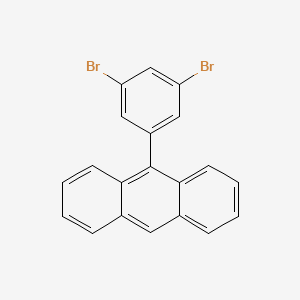
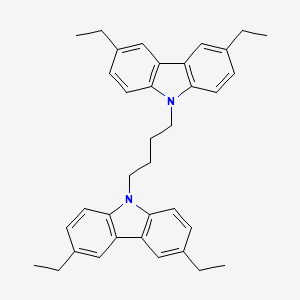
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)


